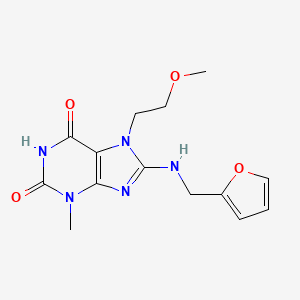

![molecular formula C12H16FNO B2413923 4-[(2-Fluorophenyl)methyl]piperidin-4-ol CAS No. 191327-96-5](/img/structure/B2413923.png)

4-[(2-Fluorophenyl)methyl]piperidin-4-ol

Descripción general

Descripción

“4-[(2-Fluorophenyl)methyl]piperidin-4-ol” is a chemical compound . It is commonly used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps. One method involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . Another method involves the use of palladium and rhodium hydrogenation .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine bound to a phenyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

This compound appears as a white solid powder . It has a molecular weight of 245.72 . It is soluble in water and some organic solvents, such as methanol and chloroform .Aplicaciones Científicas De Investigación

- FPMINT as an Inhibitor : FPMINT is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . This selectivity is significant because most current ENT inhibitors are ENT1-selective.

- Structure-Activity Relationship (SAR) : Researchers have explored FPMINT analogues to understand their structure-activity relationship. Notably, compound 3c emerged as the most potent inhibitor. It irreversibly and non-competitively inhibits both ENT1 and ENT2 .

- Simple Piperidines : FPMINT analogues with structurally simple 1,4-disubstituted piperidines were evaluated. These compounds showed promise in antimalarial studies .

- Ocfentanil : Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide) is an ortho-fluorinated analog of methoxyacetylfentanyl. It has been developed and patented for clinical evaluation .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Antimalarial Properties

Clinical Evaluation and Patents

UN Assessment and WHO Review

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It contains one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The antagonistic action of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol on the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .

Result of Action

The molecular and cellular effects of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the virus’s ability to infect cells, thereby potentially slowing the progression of the disease .

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPZTFXENCTZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Fluorophenyl)methyl]piperidin-4-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2413842.png)

![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)

![N-[[2-(Dimethylamino)-5-(3-ethylsulfanylpropanoylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413845.png)

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)

![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)

![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)

![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)